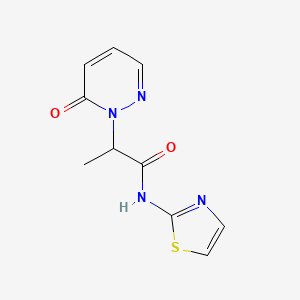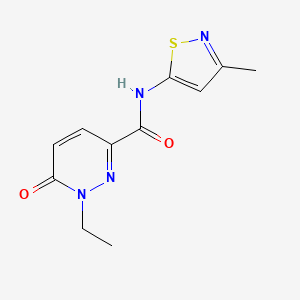
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide, also known as 6-oxo-DHP, is a small molecule inhibitor of two important enzymes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and 5α-reductase type 1 (5α-R1). 6-oxo-DHP is a synthetic compound that has been developed as a potential therapeutic agent for treating metabolic syndrome and other diseases associated with abnormal levels of hormones. 6-oxo-DHP has been studied extensively and has been found to be a potent inhibitor of 11β-HSD1 and 5α-R1, with a high selectivity for the two enzymes.
Wirkmechanismus
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide binds to the active site of 11β-HSD1 and 5α-R1, preventing the enzymes from catalyzing the conversion of their respective substrates. This results in decreased production of cortisol and dihydrotestosterone.
Biochemical and Physiological Effects
In preclinical studies, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has been found to reduce the activity of 11β-HSD1 and 5α-R1, resulting in decreased production of the hormones cortisol and dihydrotestosterone, respectively. In vivo studies have demonstrated that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide can reduce the levels of cortisol and dihydrotestosterone in mice, suggesting that it may be useful in the treatment of metabolic syndrome and other diseases associated with abnormal levels of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in laboratory experiments include its high selectivity for 11β-HSD1 and 5α-R1, its low toxicity, and its ability to be synthesized relatively easily. However, there are some limitations to using 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in solution, meaning that it must be used quickly after synthesis.
Zukünftige Richtungen
There are several potential future directions for 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide research. These include further preclinical studies to evaluate the efficacy and safety of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in treating metabolic syndrome and other diseases associated with abnormal levels of hormones; further in vitro studies to better understand the mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide; and further in vivo studies to evaluate the long-term effects of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide. Additionally, further research is needed to develop more effective and selective inhibitors of 11β-HSD1 and 5α-R1. Finally, further research is needed to develop novel methods for synthesizing 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in order to reduce the cost and improve the efficiency of its production.
Synthesemethoden
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is synthesized using a two-step process involving the reaction of 1,3-thiazol-2-ylpropanamide with 6-oxo-1,6-dihydropyridazin-1-yl bromide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 90-100°C. The reaction is typically complete within two hours. The product is purified by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. In preclinical studies, 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has been found to be a potent inhibitor of 11β-HSD1 and 5α-R1, with a high selectivity for the two enzymes. In vitro studies have shown that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide can reduce the activity of 11β-HSD1 and 5α-R1, resulting in decreased production of the hormones cortisol and dihydrotestosterone, respectively. In vivo studies have demonstrated that 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide can reduce the levels of cortisol and dihydrotestosterone in mice, suggesting that it may be useful in the treatment of metabolic syndrome and other diseases associated with abnormal levels of hormones.
Eigenschaften
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7(14-8(15)3-2-4-12-14)9(16)13-10-11-5-6-17-10/h2-7H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZITVYHROTZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)

![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(thiophen-2-yl)methyl]-2H-chromen-2-one](/img/structure/B6426327.png)

![3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426335.png)
![6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6426340.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)
![2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6426360.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6426364.png)
![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)
![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)

